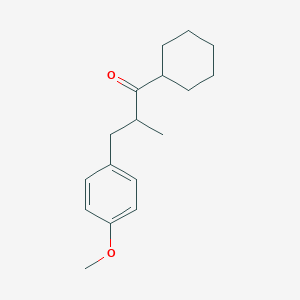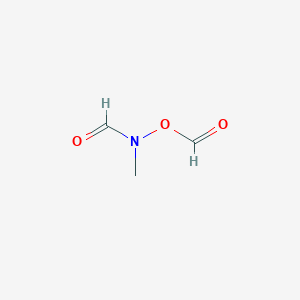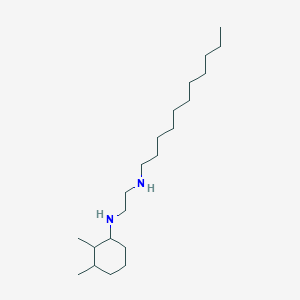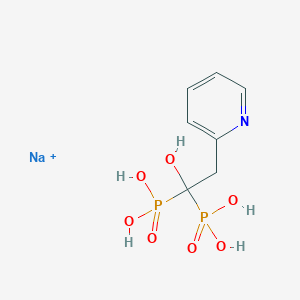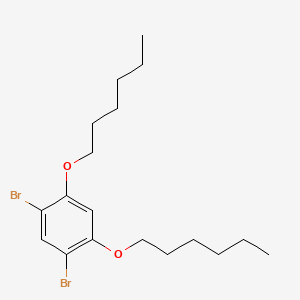
1,5-Dibromo-2,4-bis(hexyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibromo-2,4-bis(hexyloxy)benzene is an organic compound with the molecular formula C18H28Br2O2 It is a derivative of benzene, where two bromine atoms and two hexyloxy groups are substituted at the 1,5 and 2,4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2,4-bis(hexyloxy)benzene typically involves the bromination of 2,4-bis(hexyloxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dibromo-2,4-bis(hexyloxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the bromine atoms with other nucleophiles.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be used under specific conditions to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 2,4-bis(hexyloxy)phenol.
Applications De Recherche Scientifique
1,5-Dibromo-2,4-bis(hexyloxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,5-Dibromo-2,4-bis(hexyloxy)benzene involves its interaction with molecular targets through its bromine and hexyloxy groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact pathways and molecular targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2,5-bis(hexyloxy)benzene: Similar in structure but with different substitution positions.
1,4-Dibromo-2,5-bis(decyloxy)benzene: Similar structure with longer alkoxy chains.
1,4-Dibromo-2,5-bis(phenylalkoxy)benzene: Contains phenylalkoxy groups instead of hexyloxy groups.
Uniqueness
1,5-Dibromo-2,4-bis(hexyloxy)benzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Propriétés
Numéro CAS |
619329-75-8 |
|---|---|
Formule moléculaire |
C18H28Br2O2 |
Poids moléculaire |
436.2 g/mol |
Nom IUPAC |
1,5-dibromo-2,4-dihexoxybenzene |
InChI |
InChI=1S/C18H28Br2O2/c1-3-5-7-9-11-21-17-14-18(16(20)13-15(17)19)22-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clé InChI |
MCWFWBFCIQXXSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC(=C(C=C1Br)Br)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)
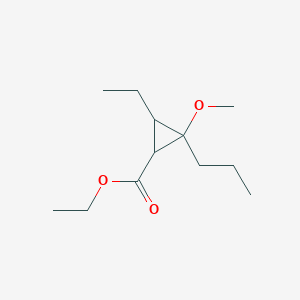
![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
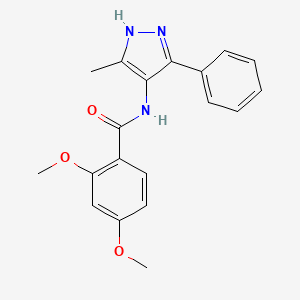
![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)
